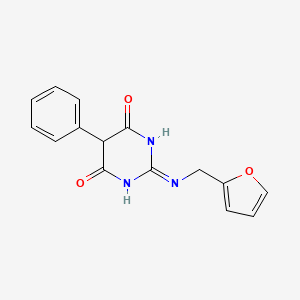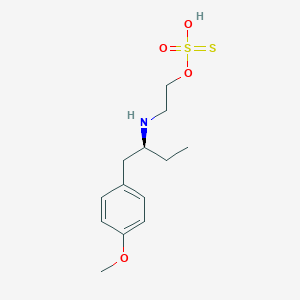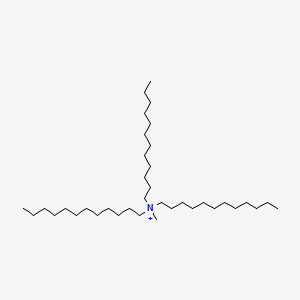
1-Dodecanaminium, N,N-didodecyl-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N,N-didodecyl-N-methyl- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which contributes to its amphiphilic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-didodecyl-N-methyl- typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-didodecylamine with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the temperature is maintained at around 50-60°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of 1-Dodecanaminium, N,N-didodecyl-N-methyl- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanaminium, N,N-didodecyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds like methyl iodide are often used for quaternization.
Major Products Formed
Oxidation: N-oxides of 1-Dodecanaminium, N,N-didodecyl-N-methyl-.
Reduction: Reduced forms of the compound, though less common.
Substitution: Quaternary ammonium salts with different alkyl groups.
Applications De Recherche Scientifique
1-Dodecanaminium, N,N-didodecyl-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-Dodecanaminium, N,N-didodecyl-N-methyl- is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and disrupt their integrity. This leads to the leakage of cellular contents and eventual cell death, making it effective as an antimicrobial agent. The molecular targets include lipid bilayers and membrane proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyltrimethylammonium chloride
- N,N-Dimethyldodecylamine
- Lauryldimethylamine
Uniqueness
1-Dodecanaminium, N,N-didodecyl-N-methyl- is unique due to its dual long alkyl chains, which enhance its hydrophobic interactions and make it more effective in disrupting lipid bilayers compared to compounds with shorter or single alkyl chains.
Propriétés
Numéro CAS |
45313-91-5 |
|---|---|
Formule moléculaire |
C37H78N+ |
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
tridodecyl(methyl)azanium |
InChI |
InChI=1S/C37H78N/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3/h5-37H2,1-4H3/q+1 |
Clé InChI |
RQPWVAXZWDTDPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




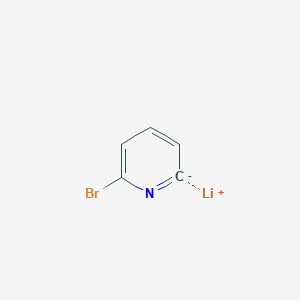
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
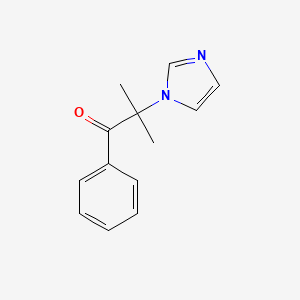
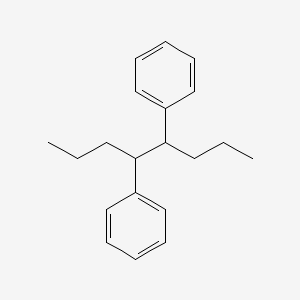
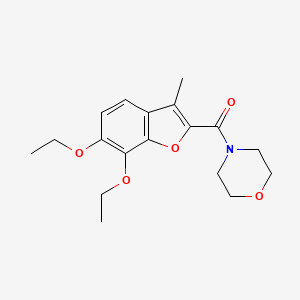
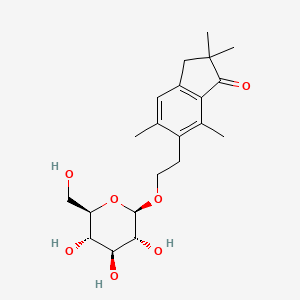
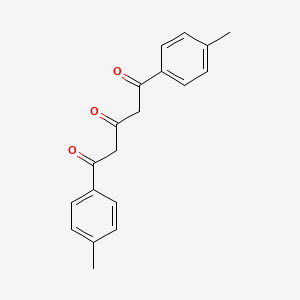
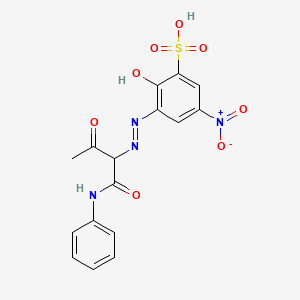
phosphanium bromide](/img/structure/B14666925.png)
